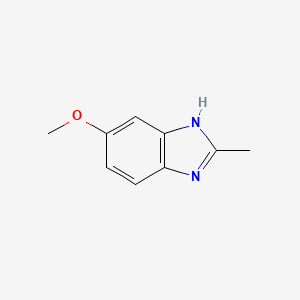

2-Methyl-5-methoxybenzimidazole

描述

Significance of Benzimidazole (B57391) Derivatives in Drug Discovery and Development

Benzimidazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, a term that describes molecular structures capable of binding to multiple receptors with high affinity. nih.govnih.govbenthamscience.com This versatility makes them a cornerstone in the design and discovery of new drugs. nih.gov The benzimidazole nucleus, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a key component in numerous FDA-approved drugs. nih.govcolab.ws The significance of these derivatives spans a wide array of therapeutic areas, leading to the development of antiparasitic agents like albendazole (B1665689) and mebendazole (B1676124), proton pump inhibitors such as omeprazole (B731) and pantoprazole, antihistamines like astemizole, and antihypertensives such as telmisartan. researchgate.netacs.org The continuous exploration of this scaffold has led to the synthesis of countless new derivatives, with many undergoing clinical trials and showing promise for future clinical use. benthamdirect.comnih.gov

Pharmacological Broad Spectrum of Benzimidazole Core Structures

The benzimidazole core is associated with an exceptionally broad spectrum of pharmacological activities. nih.gov This wide-ranging bioactivity is a primary reason for its extensive exploration in medicinal chemistry. benthamdirect.com Derivatives have demonstrated efficacy as:

Antimicrobial agents: Including antibacterial, antifungal, and antiviral properties. colab.wsbenthamdirect.comnih.gov

Anticancer agents: Compounds like bendamustine (B91647) are used in cancer therapy, and many derivatives are being investigated for their potential to target various cancer-related pathways. nih.govacs.org

Anti-inflammatory agents: Benzimidazole derivatives can modulate various receptors and enzymes involved in the inflammatory process, such as cyclooxygenases (COX). nih.govingentaconnect.com

Antiparasitic agents: This is one of the most well-established activities, with several benzimidazole-based drugs being mainstays in treating helminth infections. researchgate.netpharmainfo.in

Antihypertensive agents: Certain derivatives act as effective treatments for high blood pressure. nih.govresearchgate.net

Proton Pump Inhibitors (PPIs): A major class of drugs for treating acid-related gastrointestinal disorders is built upon the benzimidazole scaffold. researchgate.netpharmainfo.in

Other activities: The list extends to include anticonvulsant, antidiabetic, antihistaminic, analgesic, and antioxidant properties. nih.govnih.gov

The following table provides a summary of some key pharmacological activities and associated benzimidazole-based drugs.

| Pharmacological Activity | Example Drug(s) |

| Antiparasitic/Anthelmintic | Albendazole, Mebendazole, Thiabendazole researchgate.netacs.orgpharmainfo.in |

| Antiulcer (Proton Pump Inhibitor) | Omeprazole, Lansoprazole, Pantoprazole researchgate.netacs.orgpharmainfo.in |

| Anticancer | Bendamustine benthamdirect.comresearchgate.net |

| Antihypertensive | Telmisartan, Candesartan cilexetil researchgate.netacs.org |

| Antihistamine | Astemizole, Bilastine, Mizolastine researchgate.netacs.org |

| Antiviral | Enviradine researchgate.net |

| Anticoagulant | Dabigatran researchgate.net |

Rationales for the Privileged Status of the Benzimidazole Scaffold in Drug Design

The designation of the benzimidazole scaffold as "privileged" is not arbitrary; it is based on distinct physicochemical and structural attributes that facilitate effective interaction with biological macromolecules. nih.gov Key rationales include:

Versatile Binding Capabilities: The structure possesses both hydrogen bond donor (the N-H group) and acceptor (the sp2 hybridized nitrogen) sites, allowing for robust interactions with biological targets. nih.gov

Hydrophobic and π-π Stacking Interactions: The aromatic benzene ring component enables hydrophobic and π-π stacking interactions, which are crucial for binding to many protein active sites. nih.gov

Structural Analogy to Natural Purines: As a purine (B94841) analog, the benzimidazole nucleus can interact with enzymes and receptors that recognize purine-based structures, expanding its potential biological targets. nih.gov

Modifiable Core: The benzimidazole ring system is readily amenable to chemical modification at various positions, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to optimize its activity and selectivity for a specific target. benthamscience.com

Favorable pKa: The pseudo-acidic nature of the benzimidazole core falls within a favorable range for many therapeutically useful drugs. ingentaconnect.com

These characteristics collectively enable benzimidazole derivatives to bind efficiently and selectively to a diverse array of enzymes and receptors, justifying their privileged status in the field of drug design. nih.govnih.gov

Overview of the Chemical Compound 2-Methyl-5-methoxybenzimidazole within the Benzimidazole Landscape

Within the vast family of benzimidazole derivatives lies this compound. This specific compound is characterized by a benzimidazole core substituted with a methyl group at the second position and a methoxy (B1213986) group at the fifth position.

Compound Profile: this compound

| Property | Data |

| Molecular Formula | C₉H₁₀N₂O |

| Appearance | Shiny brown solid semanticscholar.org |

| Melting Point | 175 °C semanticscholar.org |

| CAS Number | 4887-81-4 |

The synthesis of this compound can be achieved through methods such as the treatment of o-phenylenediamine (B120857) with acetic acid, often in the presence of a catalyst like polyphosphoric acid. semanticscholar.org

While not as extensively commercialized as some other benzimidazoles, research has highlighted its potential biological activities. Studies have indicated that this compound and its derivatives possess notable biological properties, including:

Antioxidant Activity: The compound has been tested for its ability to scavenge free radicals, demonstrating antioxidant potential in DPPH assays. semanticscholar.org

Antimicrobial Properties: Like many benzimidazoles, it has shown activity against various bacterial strains.

Cytotoxic Effects: Some investigations have suggested potential cytotoxic effects against certain cancer cell lines, making it a subject for further pharmacological research. nih.gov

Derivatives of this compound have been synthesized and evaluated for anticancer activity, with some showing potency against various human cancer cell lines. nih.gov It serves as a valuable building block or intermediate in the synthesis of more complex, biologically active molecules within the broader landscape of medicinal chemistry research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-methoxy-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-10-8-4-3-7(12-2)5-9(8)11-6/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQUHMCADKEUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393174 | |

| Record name | 2-Methyl-5-methoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4887-81-4 | |

| Record name | 6-Methoxy-2-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-methoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-methyl-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methyl 5 Methoxybenzimidazole and Functional Analogs

Historical and Modern Synthetic Approaches to Benzimidazole (B57391) Nuclei

The synthesis of the benzimidazole core, a crucial scaffold in medicinal chemistry, has evolved significantly since its inception. Historically, the preparation of benzimidazoles involved the condensation of o-phenylenediamines with carboxylic acids or their derivatives under harsh conditions, such as high temperatures and strong acids. A classic example is the Phillips method, which utilizes the reaction of o-phenylenediamine (B120857) with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA). Another early approach, developed by Hoebrecker in 1872, involved the reduction of 2-nitro-4-methylacetanilide followed by cyclization.

Modern synthetic strategies have focused on developing milder, more efficient, and environmentally benign methodologies. These approaches often employ catalysts to facilitate the reaction under less stringent conditions. A wide array of catalysts, including metal-based catalysts (e.g., copper, zinc, iron) and non-metallic catalysts, have been explored. The use of microwave irradiation has also gained prominence, often leading to significantly reduced reaction times and improved yields. Furthermore, one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, have been developed to streamline the process and minimize waste. These modern methods offer greater functional group tolerance and allow for the synthesis of a diverse range of substituted benzimidazoles.

Targeted Synthesis of 2-Methyl-5-methoxybenzimidazole and its Direct Precursors

The synthesis of the specifically substituted this compound requires careful selection of starting materials and reaction conditions to ensure the correct placement of the methyl and methoxy (B1213986) groups on the benzimidazole ring.

Condensation Reactions for Benzimidazole Ring Formation

The primary method for constructing the benzimidazole ring in this compound is through the condensation of a suitably substituted o-phenylenediamine with acetic acid or its derivatives. The key precursor is 4-methoxy-1,2-phenylenediamine. The reaction involves the initial formation of an amide intermediate, which then undergoes intramolecular cyclization and dehydration to form the imidazole (B134444) ring.

Various catalysts and reaction conditions can be employed to promote this condensation. For instance, the reaction can be carried out by heating the reactants in the presence of a mineral acid like hydrochloric acid or a dehydrating agent such as polyphosphoric acid. More contemporary methods may utilize microwave assistance or Lewis acid catalysts to achieve higher yields and shorter reaction times under milder conditions.

Strategies for Introducing Methyl and Methoxy Substituents at Specific Positions

The strategic placement of the methyl and methoxy groups is critical. The methoxy group at the 5-position is typically introduced by starting with a precursor that already contains this substituent on the benzene (B151609) ring, such as 4-methoxyaniline (p-anisidine). This starting material can then be elaborated to introduce the second amino group required for the benzimidazole ring formation.

The methyl group at the 2-position is introduced by using a reagent that provides a one-carbon unit with a methyl group. Acetic acid is the most common and straightforward reagent for this purpose. The condensation reaction with 4-methoxy-1,2-phenylenediamine directly incorporates the methyl group at the C2 position of the benzimidazole ring.

Table 1: Selected Synthetic Approaches for this compound

| Starting Material (Diamine) | C1 Source | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxy-1,2-phenylenediamine | Acetic acid | Reflux | Not specified | N/A |

| 4-Methoxy-1,2-phenylenediamine | Acetic acid | Polyphosphoric acid, heat | Not specified | N/A |

| 4-Methoxy-1,2-phenylenediamine | Acetic acid | Microwave irradiation | Not specified | N/A |

Preparation of Key Intermediates and Derivatives with Structural Relevance to this compound

The synthesis of functional analogs and derivatives of this compound often involves the preparation of key intermediates that allow for further chemical modifications.

Synthesis of 2-Mercapto-5-methoxybenzimidazole and Related Thioethers

2-Mercapto-5-methoxybenzimidazole is a vital intermediate, particularly in the synthesis of proton pump inhibitors. Its synthesis typically involves the reaction of 4-methoxy-1,2-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide. researchgate.net This reaction proceeds via the formation of a dithiocarbamate (B8719985) intermediate, which then cyclizes to form the 2-mercaptobenzimidazole (B194830) derivative.

The resulting 2-mercapto group is nucleophilic and can be readily alkylated to form a variety of 2-thioether derivatives. This S-alkylation is typically achieved by treating the 2-mercaptobenzimidazole with an alkyl halide in the presence of a base. This allows for the introduction of a wide range of substituents at the 2-position, leading to a diverse library of functional analogs. For example, reaction with methyl bromide would yield 2-(methylthio)-5-methoxybenzimidazole.

Table 2: Synthesis of 2-Mercapto-5-methoxybenzimidazole and a Thioether Derivative

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

|---|

Derivatization Strategies at the Benzimidazole Nitrogen and 2-Position

Further functionalization of the benzimidazole core can be achieved at both the nitrogen atoms of the imidazole ring and at the 2-position, providing access to a wide array of derivatives.

N-Alkylation: The nitrogen atoms of the benzimidazole ring can be alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. In the case of an unsymmetrically substituted benzimidazole like this compound, a mixture of N1 and N3 alkylated products can be formed. The regioselectivity of this reaction can often be controlled by the choice of reaction conditions and the nature of the substituent at the 2-position.

C2-Functionalization: While the 2-position is often established during the initial ring formation, it can also be functionalized in a pre-formed benzimidazole ring. For benzimidazoles that are unsubstituted at the 2-position, direct C-H activation and functionalization have emerged as powerful modern techniques. These methods, often employing transition metal catalysts, allow for the introduction of various groups, including alkyl, aryl, and other functional moieties, directly onto the C2 carbon. For a compound like this compound, derivatization at the 2-position would typically involve modification of the existing methyl group, for example, through radical halogenation followed by nucleophilic substitution.

Innovative Synthetic Techniques in Benzimidazole Chemistry

Recent years have witnessed a significant shift from classical synthetic routes towards more sophisticated and environmentally benign methodologies for constructing the benzimidazole scaffold. These innovative techniques offer numerous advantages over traditional methods, including accelerated reaction rates, improved yields, enhanced purity, and a reduced environmental footprint. The following sections explore some of the most promising of these advanced synthetic strategies.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering a green and efficient alternative to conventional heating methods. scilit.comajrconline.orgijnrd.org The direct interaction of microwave irradiation with the molecules of the reaction mixture leads to rapid and uniform heating, which can dramatically accelerate reaction rates. ijnrd.org This technique has been successfully applied to the synthesis of a wide range of benzimidazole derivatives, often leading to significantly reduced reaction times and improved yields. scilit.combenthamdirect.com

One of the key advantages of MAOS is the significant reduction in reaction time, from hours to mere minutes, while often providing higher product yields. ijnrd.orgchemicaljournals.com For instance, a catalyst-free microwave-assisted method for synthesizing benzimidazole derivatives has been developed, affording yields of 94-98% in just 5 to 10 minutes. scilit.combenthamdirect.com In the context of synthesizing analogs, the synthesis of 2-methyl benzimidazole has been achieved with microwave irradiation in 10 minutes, a substantial improvement over conventional methods. ajrconline.org

The table below provides a comparative analysis of conventional versus microwave-assisted synthesis for selected benzimidazole derivatives, illustrating the clear advantages of the latter.

| Product | Conventional Method Time | Microwave-Assisted Time | Yield (Microwave) | Reference |

| 2-Methyl benzimidazole | 30-45 min (reflux) | 10 min | Not specified | ajrconline.org |

| 1,2-Disubstituted benzimidazoles | 60 min | 5 min | >96% | mdpi.com |

| 2-Aryl benzimidazoles | Not specified | 15 min | High | nih.gov |

| Fluorescein | 10 hours | 35 min | Not specified | ijnrd.org |

This interactive table showcases the efficiency of microwave-assisted synthesis.

The application of microwave irradiation not only accelerates the synthesis but also aligns with the principles of green chemistry by reducing energy consumption and often enabling solvent-free reactions. chemicaljournals.commdpi.com

The adoption of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. chemmethod.comnih.gov These principles focus on aspects such as waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency. nih.govmsu.edu In the context of benzimidazole synthesis, several green methodologies have been developed.

Key strategies include the use of environmentally benign solvents like water, polyethylene (B3416737) glycol (PEG), or ionic liquids, and in some cases, conducting reactions under solvent-free conditions. chemmethod.comijpdd.org For example, benzimidazole derivatives have been synthesized in good yields using PEG as a recyclable solvent or in an aqueous solution of boric acid at room temperature. chemmethod.com Solvent-free methods, often coupled with microwave irradiation or the use of solid catalysts, further enhance the green credentials of these synthetic routes. mdpi.commdpi.com

The following table summarizes various green synthetic approaches for benzimidazole derivatives.

| Green Approach | Catalyst/Solvent | Key Advantages | Reference |

| Room Temperature Synthesis | Zinc acetate (B1210297) (catalyst) | Mild, neutral, solvent-free, inexpensive catalyst | chemmethod.com |

| Aqueous Medium | Aqueous boric acid | Convenient, good yields | chemmethod.com |

| Recyclable Solvent | Polyethylene glycol (PEG) | Good yields, catalyst recovery, suitable for bulk applications | chemmethod.com |

| Solvent-free | Montmorillonite K10 (catalyst) under microwave | Faster reaction, greater selectivity | mdpi.com |

| Plant-assisted | Zinc sulphide nanoparticles | Ecologically safe, high yields (93-95%) | aip.org |

This interactive table highlights different green chemistry approaches for benzimidazole synthesis.

The synthesis of 5-Methoxy-1H-benzimidazole and 5-Methyl-1H-benzimidazole has been reported using nanoparticle of ZnO at 70 °C, yielding 98% and 94% respectively, showcasing a greener approach to producing functional analogs. researchgate.net

Catalysis plays a pivotal role in the development of efficient and selective synthetic methods for benzimidazoles. Modern catalytic approaches, including biocatalysis, nanocatalysis, and photocatalysis, offer unique advantages in terms of mild reaction conditions, high efficiency, and sustainability. ijpdd.org

Biocatalysis

The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. In benzimidazole chemistry, lipases have been employed for the synthesis of N-substituted derivatives. For example, lipase (B570770) TL IM from Thermomyces lanuginosus has been shown to effectively catalyze the aza-Michael addition of α,β-unsaturated compounds to benzimidazoles in a continuous-flow microreactor, achieving high yields (76–97%) in a short reaction time (35 minutes) at a moderate temperature of 45 °C. mdpi.comresearchgate.net This biocatalytic system represents a promising and sustainable strategy for the synthesis of functionalized benzimidazoles. mdpi.comresearchgate.net

Nanocatalysis

Nanomaterials have garnered significant attention as catalysts due to their high surface area and unique electronic properties, which can lead to enhanced catalytic activity and selectivity. Various nanocatalysts have been successfully utilized for the synthesis of benzimidazoles.

Gold Nanoparticles: Supported gold nanoparticles (AuNPs), particularly on a TiO₂ support, have proven to be highly effective for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes at ambient conditions. nih.govmdpi.com This method is notable for its broad substrate scope and the reusability of the catalyst for at least five cycles without significant loss of activity. nih.govmdpi.com

Metal Oxide Nanoparticles: Nano-Fe₂O₃ and ZnO nanoparticles have been used as efficient and recyclable catalysts for the one-pot synthesis of benzimidazole derivatives in aqueous media, offering short reaction times and high efficiency. researchgate.netrsc.org

Composite Nanocatalysts: A novel Al₂O₃/CuI/PANI nanocomposite has been developed as a reusable heterogeneous catalyst for the synthesis of 2-substituted benzimidazoles, providing excellent yields under mild conditions. rsc.org

The table below summarizes the performance of various nanocatalysts in the synthesis of benzimidazole derivatives.

| Nanocatalyst | Reaction Conditions | Key Advantages | Reference |

| Au/TiO₂ | Ambient temperature, CHCl₃:MeOH solvent | High yields, reusable catalyst, broad substrate scope | nih.govmdpi.com |

| nano-Fe₂O₃ | Aqueous medium | Short reaction times, high efficiency, recyclable catalyst | rsc.org |

| ZnO nanoparticles | 70 °C | High yields for methoxy and methyl analogs | researchgate.net |

| Al₂O₃/CuI/PANI | Mild conditions | Excellent yields, reusable catalyst | rsc.org |

This interactive table compares the efficacy of different nanocatalysts.

Photocatalysis

Photocatalysis utilizes light to drive chemical reactions, often under very mild conditions. This approach is gaining traction in organic synthesis as a green and sustainable method.

Organic Dyes: Rose Bengal, an organic dye, has been employed as a photocatalyst for the efficient condensation of o-phenylenediamines with a variety of aldehydes, including less reactive heterocyclic aldehydes, to produce functionalized benzimidazoles in good-to-excellent yields. acs.org

Flavin-based Catalysts: Riboflavin (vitamin B₂) and its derivatives can act as photo-organocatalysts under visible light irradiation. rsc.org Flavin photocatalysis has been used for the aerobic oxidative synthesis of benzimidazoles from arylamines and o-phenylenediamine, using only atmospheric molecular oxygen as the oxidant. rsc.org

Semiconductor Nanomaterials: A cobalt-incorporated g-C₃N₄-imine/TiO₂ nanohybrid has been used as a heterojunction photocatalyst for the preparation of benzimidazoles from benzaldehydes and aryl diamines. rsc.org

These photocatalytic methods represent a novel and eco-friendly route for benzimidazole synthesis, harnessing the power of light to create complex molecules. rsc.orgnih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Methyl 5 Methoxybenzimidazole Derivatives

Positional Isomerism and Substituent Effects on Biological Activity

The specific placement of functional groups on the benzimidazole (B57391) ring dictates the molecule's electronic properties, steric profile, and hydrogen bonding capacity, which in turn governs its biological activity. nih.gov SAR analyses consistently show that substitutions at the N1, C2, C5, and C6 positions are particularly critical in modulating the pharmacological effects of benzimidazole derivatives. nih.gov

The 2-Methyl-5-methoxybenzimidazole scaffold features two key substituents whose positions are fundamental to its interaction with biological targets.

The C2-Methyl Group: The methyl group at the 2-position is a common feature in many biologically active benzimidazoles. It can influence the molecule's conformation and provide a key hydrophobic interaction point within a receptor's binding pocket. Its presence can also enhance metabolic stability by protecting the C2 position from oxidative metabolism.

The combination of the C2-methyl and C5-methoxy groups results in a unique electronic and steric profile that can be fine-tuned for specific biological targets.

The choice of substituent at the 5-position dramatically alters the pharmacological profile of the benzimidazole core. A comparison with other functional groups highlights the specific role of the methoxy (B1213986) group.

In one study exploring multifunctional benzimidazole derivatives, the activity was found to be highly dependent on the substituent at the 5-position. The structure-activity relationship for photoprotective activity was determined to be -H > -COOH > -SO3H, indicating that electron-withdrawing groups at this position were detrimental to this specific activity. mdpi.com

In contrast, for antimicrobial applications, different substitution patterns are favorable. The presence of electron-withdrawing groups such as -F, -Cl, -Br, -CF3, and -NO2 has been shown to increase the antimicrobial activity of certain benzimidazole-triazole hybrids. nih.gov Bromination of 2-amino-1-methylbenzimidazole, for example, occurs at the 5- and 6-positions, which are the most reactive sites for electrophilic substitution, leading to potent derivatives. researchgate.net This suggests that for certain targets, such as those in microbes, an electron-deficient benzimidazole ring is preferred, a property opposite to that conferred by the electron-donating methoxy group.

The table below summarizes the influence of different substituents on the benzimidazole scaffold based on various research findings.

| Position | Substituent Type | Example Substituents | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| C5 | Alkoxy (Electron-Donating) | -OCH3, -OC2H5 | Can act as H-bond acceptor; modulates electronic properties for receptor binding. Favorable for certain antiproliferative and antitubercular activities. | nih.govnih.govmdpi.com |

| C5 | Halogen (Electron-Withdrawing) | -F, -Cl, -Br | Often enhances antimicrobial activity. | nih.gov |

| C5 | Acidic (Electron-Withdrawing) | -COOH, -SO3H | Found to be detrimental for photoprotective activity compared to -H. | mdpi.com |

| C2 | Alkyl | -CH3 | Provides hydrophobic interactions and can enhance metabolic stability. | nih.gov |

| C2 | Substituted Phenyl | 2-pyridinyl | Reported to possess antitubercular activity. | mdpi.com |

Ligand-Based Design Strategies for Optimized Pharmacological Profiles

Ligand-based drug design relies on the knowledge of other molecules that bind to a biological target. By analyzing the common structural features and SAR of a series of active compounds, medicinal chemists can design new, improved ligands. The this compound scaffold is an excellent starting point for such strategies.

One common approach is molecular hybridization, where the core scaffold is combined with other pharmacophores to create a new molecule with a potentially synergistic or enhanced biological effect. For example, researchers have designed benzimidazole-triazole hybrids, finding that the presence of certain substituents and the nature of the linker between the two heterocyclic rings significantly influence antimicrobial activity. nih.gov Starting with the this compound core, one could systematically replace the methyl group or append various heterocyclic rings at the N1 position to explore new chemical space and optimize interactions with a target.

Another strategy involves studying the impact of positional isomers on activity. Research on oxazolidinone derivatives showed that a linearly attached benzotriazole (B28993) pendant was more potent than an angularly attached one, demonstrating that the geometry of substitution is critical. nih.gov This principle can be applied to the this compound scaffold, where modifications at the N1 position could be designed to control the orientation of appended substituents relative to the core, thereby optimizing the pharmacological profile.

Rational Drug Design Approaches Utilizing the this compound Scaffold

Rational drug design utilizes computational methods and structural biology to create molecules tailored to fit a specific biological target. The benzimidazole core is an ideal scaffold for such approaches due to its favorable physicochemical properties, including its efficiency as a hydrogen bond donor-acceptor and its capacity for π-π stacking interactions. nih.govnih.gov

A prominent example of rational design involves the development of new inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy. mdpi.com In one study, a rational approach was used to design spiroxindoles combined with a benzimidazole scaffold. The synthesis was guided by a [3+2] cycloaddition reaction to produce specific stereoisomers, which were then tested for their ability to inhibit MDM2. mdpi.com

The this compound scaffold could be similarly employed in a rational design campaign. Its known structure and electronic properties can be used to build a computational model. In silico docking studies could then predict how derivatives of this scaffold would bind to a target protein, such as a kinase, a viral polymerase, or a G-protein coupled receptor. The C2-methyl group could be oriented to fit into a hydrophobic pocket, while the C5-methoxy group could be positioned to form a key hydrogen bond. This computational insight would guide the synthesis of a focused library of compounds, increasing the efficiency of the drug discovery process. nih.gov

Computational Chemistry and Advanced Molecular Modeling of 2 Methyl 5 Methoxybenzimidazole Systems

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking and ligand-protein interaction simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a small molecule, such as 2-Methyl-5-methoxybenzimidazole, with a biological target, typically a protein. These simulations are crucial in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of this compound and its derivatives, molecular docking studies have been instrumental. For instance, derivatives of 2-mercaptobenzimidazole (B194830), a related compound, were designed and subjected to docking studies against the estrogen receptor alpha (ERα), a key target in breast cancer. The results indicated good docking scores, suggesting a strong binding affinity. chemrevlett.com Subsequent synthesis and in-vitro cytotoxicity assays confirmed that some of these compounds exhibited excellent cytotoxic effects against breast cancer cell lines. chemrevlett.com The docking studies revealed that specific moieties, such as piperidine, methyl-piperazine, and morpholine, successfully bind to the estrogen receptor through various interaction modes. chemrevlett.com

Similarly, molecular dynamics (MD) simulations have been employed to study the stability of ligand-protein complexes. These simulations analyze the physical movements and dynamic evolution of the complex over time. nih.gov Parameters such as the root-mean-square deviation (RMSD) are calculated to assess the stability of the complex, with lower RMSD values indicating greater stability. nih.gov For example, in a study of potential SARS-CoV-2 inhibitors, the RMSD of a ligand-protein complex was monitored over a 100 ns simulation, showing minimal fluctuation and suggesting a stable interaction within the active site of the protein. nih.gov

The binding of a ligand to a protein is often mediated by hydrogen bonds and hydrophobic interactions. mdpi.com Docking analyses can predict these interactions, providing insights into the specific amino acid residues involved in the binding. nih.govnih.gov For example, a study on a tyrosinase inhibitor showed that the compound binds to specific residues like Trp-358, Thr-308, Glu-356, and Asp-357 through hydrogen bonds and hydrophobic interactions. nih.gov

The table below summarizes key findings from molecular docking and simulation studies involving benzimidazole (B57391) derivatives.

| Compound/Derivative | Target Protein | Key Findings |

| 2-Mercaptobenzimidazole derivatives | Estrogen Receptor Alpha (ERα) | Good docking scores, indicating potential as breast cancer therapeutics. chemrevlett.com |

| Benzimidazole and Benzothiazole derivatives | SARS-CoV-2 Mpro and ACE2 | Identified potential drug leads with strong binding affinities. nih.gov |

| 5-Methoxy-2-mercaptobenzimidazole (B30804) | Tyrosinase | Binds to specific amino acid residues via hydrogen bonds and hydrophobic interactions. nih.gov |

Quantum Mechanical and Ab-Initio Calculations

Quantum mechanical (QM) and ab-initio calculations provide a detailed understanding of the electronic structure, geometry, and properties of molecules like this compound. These methods are based on the fundamental principles of quantum mechanics and can be used to predict a wide range of molecular properties with high accuracy.

Conformational Analysis and Tautomeric Forms

Benzimidazole and its derivatives can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. encyclopedia.pub For this compound, annular tautomerism is possible, where a proton can move between the two nitrogen atoms of the imidazole (B134444) ring. encyclopedia.pub The stability and equilibrium between these tautomers can be investigated using quantum chemical calculations.

Computational studies have shown that for many benzimidazole derivatives, one tautomeric form is more stable than the other. For instance, in the case of 5(6)-substituted benzimidazole-2-thiones, calculations indicated that the thione form is predominant over the thiol form. semanticscholar.org The choice of solvent can also influence the tautomeric equilibrium. ic.ac.uk

The 13C NMR spectra of 2-methylbenzimidazole (B154957) in different solvents provide experimental evidence for tautomeric equilibrium. In a non-polar solvent like CDCl3, the spectra show a set of four signals, indicating a rapid tautomeric exchange that makes the benzene (B151609) ring carbons symmetrically equivalent on the NMR timescale. nih.gov However, in a polar solvent like DMSO-d6, seven signals are observed, suggesting a slower exchange rate and the presence of distinct tautomers. nih.gov

Four primary techniques are employed to study tautomerism:

Using blocked derivatives where the mobile proton is replaced by another group, like a methyl group. encyclopedia.pub

Employing model compounds that exist in a single tautomeric form. encyclopedia.pub

Analyzing properties in the solid state where only one tautomer typically exists. encyclopedia.pub

Utilizing theoretical calculations, such as GIAO (Gauge-Independent Atomic Orbital) for absolute shielding, although solvent effects can be challenging to estimate accurately. encyclopedia.pub

Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of molecules. epstem.netepstem.net These calculations can determine various molecular properties, including:

Optimized molecular structure: Predicting bond lengths and angles. nih.gov

Vibrational frequencies: Aiding in the assignment of experimental IR and Raman spectra. researchgate.net

NMR chemical shifts: The GIAO method is commonly used to calculate theoretical NMR shifts, which can then be correlated with experimental data. epstem.net

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO (ΔEg) is an indicator of chemical reactivity and stability. epstem.netdntb.gov.ua

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution within a molecule and helps predict sites for electrophilic and nucleophilic attack. epstem.net

For instance, DFT calculations have been used to study the electronic properties of various benzimidazole derivatives, providing insights into their corrosion inhibition mechanisms and other biological activities. dntb.gov.uapeacta.org These calculations help to correlate the molecular structure with the observed experimental properties. researchgate.net

The table below presents a summary of theoretically calculated electronic properties for a related benzimidazole derivative.

| Parameter | Calculated Value | Method |

| HOMO Energy | -6.89 eV | Theoretical Calculation |

| LUMO Energy | -1.78 eV | Theoretical Calculation |

| Dipole Moment | 5.96 Debye | Theoretical Calculation |

Theoretical Studies on Adsorption and Surface Interactions (e.g., Corrosion Inhibition)

Theoretical studies, particularly those employing quantum chemical calculations and molecular simulations, are invaluable for understanding the adsorption behavior of molecules like this compound on metal surfaces. This is especially relevant in the field of corrosion inhibition, where the formation of a protective film on the metal surface is key to preventing corrosion.

Benzimidazole derivatives are known to be effective corrosion inhibitors for various metals, such as carbon steel, in acidic media. peacta.orgnih.gov Theoretical studies help elucidate the mechanism of this inhibition. Quantum chemical calculations can determine parameters like the energy of the HOMO and LUMO, the energy gap (ΔE), and the dipole moment. These parameters are correlated with the inhibition efficiency. A higher HOMO energy suggests a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, while a lower LUMO energy indicates a higher tendency to accept electrons from the metal. researchgate.net

Molecular dynamics and Monte Carlo simulations can model the adsorption of the inhibitor molecules on the metal surface. These simulations show that compounds like 2-[(5-methylpyrazol-3-yl) methyl] benzimidazole can adsorb strongly on the metal surface, forming a protective film. researchgate.net The adsorption process often follows the Langmuir adsorption isotherm, and the standard free energy of adsorption (ΔG0ads) can be calculated to understand the nature of the adsorption (physisorption or chemisorption). peacta.orgresearchgate.net

For example, a study on benzimidazole derivatives as corrosion inhibitors for carbon steel in 1 M HCl showed that the inhibition efficiency increases with the concentration of the inhibitor. peacta.org Polarization studies indicated that these inhibitors act as mixed-type inhibitors, affecting both anodic and cathodic reactions. peacta.org The adsorption of these inhibitors on the steel surface was found to obey the Langmuir isotherm. peacta.org

The table below summarizes findings from theoretical studies on the corrosion inhibition properties of benzimidazole derivatives.

| Inhibitor | Metal | Medium | Key Theoretical Findings |

| 2-[(5-methylpyrazol-3-yl) methyl] benzimidazole (MPMB) | Carbon Steel (C38) | 1 M HCl | Adsorption follows Langmuir isotherm; acts as a mixed-type inhibitor. researchgate.net |

| Substituted Benzimidazole Derivatives | Carbon Steel | 1 M HCl | Inhibition efficiency increases with concentration; follows Langmuir adsorption. peacta.org |

| Methyl-5-benzoyl-2-benzimidazole Carbamate (Mebendazole) | Mild Steel | H2SO4 | Adsorption is physical and follows Langmuir isotherm; mixed-type inhibitor. semanticscholar.org |

Prediction of Pharmacophoric Features and Bioavailability

Computational methods play a significant role in predicting the pharmacophoric features and bioavailability of drug candidates like this compound and its derivatives. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity.

The bioavailability of a drug, which is the fraction of an administered dose that reaches the systemic circulation, is a critical parameter in drug development. nih.gov In silico models are increasingly used to predict oral bioavailability, helping to prioritize compounds for further development. nih.govnih.gov These models often use physicochemical properties and molecular descriptors to make predictions.

For instance, the polar surface area (PSA) is a descriptor that has been shown to correlate with drug absorption. researchgate.net Generally, compounds with a PSA of less than 140 Ų are predicted to have good intestinal absorption. researchgate.net The distribution coefficient (logP) is another important parameter that influences a drug's permeability across cell membranes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build predictive models for bioavailability. nih.gov These models correlate the structural features of a series of compounds with their biological activity. Support Vector Machines (SVM) are a type of machine learning algorithm that has been successfully used to develop predictive models for oral bioavailability with high accuracy. nih.gov

The table below shows examples of how computational predictions of bioavailability compare with experimental outcomes.

| Prediction Method | Key Parameters | Prediction Accuracy |

| In silico system by AstraZeneca | Logit-transformed data | Q² of 0.50, with 77%, 90%, and 96% of predictions having <2-, 3-, and 5-fold errors, respectively. nih.gov |

| Support Vector Machine (SVM) Classifier | Physicochemical descriptors | Overall prediction efficiency of 96.85% on a test set. nih.gov |

| In silico methods by Paixão | - | 65% of predictions <2-fold error, but a low predictive power (Q² = 0.01). nih.gov |

Metabolic Fate and Toxicokinetic Investigations of 2 Methyl 5 Methoxybenzimidazole and Analogs

In Vitro and In Vivo Metabolic Studies

The metabolic transformation of benzimidazole (B57391) compounds, including 2-Methyl-5-methoxybenzimidazole, has been investigated using various in vitro and in vivo models. In vitro studies typically employ liver microsomes and S9 fractions from different species, including humans and rats, to identify potential metabolites. nih.gov For instance, the in vitro metabolism of ZLN005, a novel benzimidazole compound, was studied using both rat and human liver microsomes and S9 fractions. nih.gov Such studies often utilize an NADPH-generating system to facilitate oxidative metabolism. nih.gov In vivo studies, on the other hand, involve the analysis of urine, feces, and plasma from animals administered with the compound to identify the metabolites formed under physiological conditions. nih.govnih.gov For example, the in vivo metabolites of ZLN005 were identified in the urine of rats dosed with the compound. nih.gov These studies have revealed that benzimidazoles undergo extensive metabolism, leading to a variety of phase I and phase II metabolites. nih.gov

The metabolic stability of these compounds is a key parameter assessed in these studies. It is often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint) in liver microsomes. researchgate.net For example, the metabolic stability of a series of N-benzyl benzimidazole compounds was evaluated using mouse hepatic microsomes to guide chemical optimization for improved pharmacokinetic properties. nih.gov Similarly, the metabolic stability of two potent benzimidazole analogs, 3a and 3k, was assessed in liver microsomes from mice, rats, and humans. nih.gov

Identification of Metabolites and Biotransformation Pathways (e.g., Hydroxylation, O-Demethylation)

The biotransformation of this compound and its analogs proceeds through several key pathways, with hydroxylation and O-demethylation being prominent phase I reactions.

Hydroxylation is a common metabolic pathway for benzimidazole derivatives. This can occur on the benzimidazole core or on substituent groups. nih.govresearchgate.net For example, studies on N-benzyl benzimidazole compounds identified metabolic hotspots on both the benzimidazole core and the benzyl (B1604629) ring. nih.gov In the case of ciclobendazole, a major metabolite in rats was identified as the 6-hydroxy derivative. nih.gov Similarly, the metabolism of albendazole (B1665689) and fenbendazole (B1672488) in human liver microsomes leads to the formation of hydroxylated metabolites. elsevierpure.com

O-Demethylation is another significant biotransformation pathway for methoxy-substituted benzimidazoles. The methoxy (B1213986) group is a metabolically labile site, often targeted by metabolic enzymes. nih.gov For instance, in the metabolism of compound 19, a model N-benzyl benzimidazole, demethylation was one of the identified biotransformation pathways. nih.gov

Other identified biotransformation pathways for benzimidazole analogs include:

N-demethylation : As observed in the metabolism of certain opioids, this process can also be relevant for N-substituted benzimidazoles. d-nb.info

Oxidation : This can lead to the formation of sulfoxides and sulfones from thioether-containing benzimidazoles like fenbendazole and bemethyl. nih.govmdpi.comresearchgate.net

Carboxylation : Further oxidation of hydroxylated metabolites can lead to the formation of carboxylic acids. nih.gov

Conjugation (Phase II Metabolism) : Phase I metabolites often undergo conjugation with glucuronic acid, sulfate (B86663), or glutathione (B108866) to form more water-soluble compounds that are more easily excreted. nih.gov Glucuronide and sulfate conjugates of hydroxylated ZLN005 were identified as major in vivo metabolites. nih.gov

The following table summarizes the major metabolites identified for some benzimidazole analogs:

| Compound | Major Metabolites | Biotransformation Pathway | Reference |

| ZLN005 | Mono- and dihydroxylated metabolites, carboxylic acids, glucuronide and sulfate conjugates | Hydroxylation, Carboxylation, Glucuronidation, Sulfation | nih.gov |

| Ciclobendazole | Methyl 5-cyclopropylcarbonyl-6-hydroxy-benzimidazolecarbamate | Hydroxylation | nih.gov |

| Fenbendazole | Oxfendazole (sulfoxide), hydroxyfenbendazole | Sulfoxidation, Hydroxylation | elsevierpure.comnih.goviiarjournals.org |

| Bemethyl | Benzimidazole-acetylcysteine conjugate, sulfoxide (B87167) and sulfone derivatives | Conjugation with glutathione, Sulfoxidation | mdpi.comresearchgate.netnih.gov |

Cytochrome P450 (CYP) Mediated Metabolism and Enzyme Modulation

The metabolism of this compound and its analogs is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Different CYP isoforms have been implicated in the various biotransformation reactions.

Studies have shown that CYP3A4 is a key enzyme involved in the metabolism of many benzimidazole derivatives. nih.govresearchgate.net For instance, CYP3A4 is involved in the S-oxygenation of albendazole and fenbendazole. iiarjournals.orgnih.gov Furthermore, CYP2C19 and CYP2J2 have been identified as the major enzymes responsible for the hydroxylation of albendazole and fenbendazole. elsevierpure.comiiarjournals.org Specifically, albendazole hydroxylation is primarily mediated by CYP2J2, while both CYP2C19 and CYP2J2 contribute to the formation of hydroxyfenbendazole. elsevierpure.com

Some benzimidazole compounds can also act as modulators of CYP enzymes, either by inhibiting or inducing their activity. For example, oxidized metabolites of fenbendazole have been shown to enhance the inhibition of cytochrome P450 reactions. nih.gov Conversely, certain methyl derivatives of 2-mercaptobenzimidazole (B194830) can induce the production of CYP1A1/2 in rats. researchgate.net Such interactions can have significant implications for drug-drug interactions. For instance, metronidazole, an imidazole (B134444) derivative, is a moderate inhibitor of CYP2C9. wikipedia.org

The following table highlights the key CYP enzymes involved in the metabolism of specific benzimidazole analogs:

| Compound/Analog | Key CYP Enzymes Involved | Metabolic Reaction | Reference |

| Fenbendazole | CYP3A4, CYP2C19, CYP2J2 | S-oxygenation, Hydroxylation | elsevierpure.comiiarjournals.orgnih.gov |

| Albendazole | CYP3A4, CYP2J2, CYP2C19 | S-oxygenation, Hydroxylation | elsevierpure.comnih.gov |

| Generic Benzimidazoles | CYP3A4 | General Metabolism | researchgate.net |

Correlation between Chemical Structure and Metabolic Stability/Clearance

The chemical structure of benzimidazole derivatives significantly influences their metabolic stability and clearance. nih.gov Understanding these structure-metabolism relationships (SMRs) is crucial for designing new compounds with improved pharmacokinetic profiles. nih.gov

Several strategies have been employed to enhance metabolic stability by modifying the chemical structure:

Blocking Metabolic Hotspots : Identifying and blocking metabolically labile sites is a common approach. For example, replacing a methyl group susceptible to benzylic hydroxylation with a chlorine atom in an imidazole analog resulted in a 1.5-fold higher metabolic stability in vitro and a 1.8-fold lower clearance in rats in vivo. nih.gov

Modifying Substituents : The nature and position of substituents on the benzimidazole ring can greatly affect metabolic stability. nih.govmdpi.com For instance, the introduction of a cyclopentane (B165970) or oxacyclopentane ring to the benzimidazole core of N-benzyl benzimidazole analogs led to improved metabolic stability. nih.gov

Altering Physicochemical Properties : Properties such as lipophilicity can influence metabolic stability. Generally, decreased lipophilicity is associated with better metabolic stability. nih.gov

In silico quantitative structure-property relationship (QSPR) models have also been developed to predict the metabolic stability of benzimidazole compounds based on molecular descriptors such as polarity, polarizability, symmetry, and size. nih.gov These models can aid in the rational design of more stable analogs.

The following table illustrates how structural modifications can impact metabolic stability:

| Structural Modification | Effect on Metabolic Stability | Example | Reference |

| Replacement of methyl with chlorine | Increased stability by blocking benzylic hydroxylation | ABI-286 (imidazole analog) | nih.gov |

| Addition of cyclopentane/oxacyclopentane ring | Improved metabolic stability | N-benzyl benzimidazole analogs | nih.gov |

| Methyl substitution alpha to an amino group | Reduced propensity for formation of a reactive nitroso intermediate | Methyl analogue of a diazinylpiperazine-based compound | researchgate.net |

Toxicokinetic Profiles and Hepatotoxicity Implications

The toxicokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME) in relation to its toxicity. For benzimidazole derivatives, hepatotoxicity is a potential concern, often linked to the formation of reactive metabolites. nih.gov

Studies have investigated the toxicokinetics of benzimidazoles to understand the relationship between exposure and toxicity. For example, a comparative toxicokinetic study of 2-mercaptobenzimidazole (MBI) and its less toxic methylated derivatives revealed that MBI had a slower serum disappearance rate and larger AUC values, suggesting that prolonged exposure could contribute to its higher toxicity. researchgate.net

Hepatotoxicity associated with some benzimidazoles may be linked to the bioactivation of the parent compound into reactive species. For instance, the formation of quinone imine metabolites from amodiaquine, a 4-aminoquinoline (B48711) with structural similarities to some benzimidazole analogs, is associated with liver damage. researchgate.net Therefore, strategies to design compounds that are less prone to forming such reactive metabolites are crucial for improving safety. researchgate.net

In some cases, liver toxicity has been observed in patients self-administering fenbendazole, although liver function recovered upon discontinuation of the drug. iiarjournals.org This highlights the importance of caution when using these compounds, especially in individuals with compromised liver function. iiarjournals.org

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Methyl 5 Methoxybenzimidazole

Spectroscopic Techniques for Structural Elucidation (FT-IR, NMR Spectroscopy)

Spectroscopic methods are fundamental in confirming the molecular structure of 2-Methyl-5-methoxybenzimidazole. Techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the compound's functional groups and the connectivity of its atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibration of the imidazole (B134444) ring typically appears as a broad band in the range of 3200-2650 cm⁻¹. nih.gov In studies of similar benzimidazole (B57391) structures, C=N stretching vibrations are observed in the 1672–1566 cm⁻¹ region. esisresearch.org The presence of the methoxy (B1213986) and methyl groups would be confirmed by C-H stretching vibrations and specific C-O stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule. For this compound, the ¹H NMR spectrum would display distinct signals for the aromatic protons, the methyl protons, the methoxy protons, and the N-H proton of the imidazole ring. The chemical shifts and coupling patterns of the aromatic protons are particularly important for confirming the 5-methoxy substitution pattern. Similarly, the ¹³C NMR spectrum would show characteristic signals for each carbon atom in the molecule, including the aromatic carbons, the methyl carbon, the methoxy carbon, and the C-2 carbon of the imidazole ring. While specific spectral data for this compound is not publicly available, analysis of related structures like 5-methyl-benzimidazole and 6-methoxybenzimidazole allows for the prediction of expected spectral features. rsc.orgresearchgate.net

| Technique | Group | Expected Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Reference/Notes |

|---|---|---|---|

| FT-IR | N-H Stretch (Imidazole) | ~3200-2650 (broad) | Characteristic for benzimidazoles. nih.govresearchgate.net |

| Aromatic C-H Stretch | ~3100-3000 | Typical for aromatic rings. | |

| Aliphatic C-H Stretch (CH₃) | ~2960-2850 | From methyl and methoxy groups. | |

| C=N Stretch (Imidazole) | ~1630-1500 | Confirms the imidazole ring structure. esisresearch.org | |

| C-O Stretch (Ether) | ~1250 | Characteristic for the methoxy group. | |

| ¹H NMR | N-H Proton | ~12.0-12.5 | Broad singlet, position can vary. |

| Aromatic Protons (3H) | ~7.0-7.6 | Complex pattern confirming substitution. | |

| Methoxy Protons (3H) | ~3.8 | Singlet. | |

| Methyl Protons (3H) | ~2.5 | Singlet. | |

| Solvent | DMSO-d₆ | Predicted shifts are relative to TMS. | |

| ¹³C NMR | Aromatic & Imidazole Carbons | ~100-155 | Multiple signals. |

| Methoxy Carbon | ~55 | ||

| Methyl Carbon | ~14 | ||

| Solvent | DMSO-d₆ | Predicted shifts are relative to TMS. |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the cornerstone for the routine analysis and quality control of this compound. Method development involves optimizing parameters to achieve good separation, peak symmetry, and sensitivity. A typical method for a related compound, 5-methoxy-2-mercaptobenzimidazole (B30804), utilizes a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile. researchgate.net

Validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. researchgate.net This includes assessing specificity, linearity, range, accuracy, precision, and robustness. For instance, a study on a similar benzimidazole derivative demonstrated linearity with a correlation coefficient (R²) greater than 0.99, and accuracy with recovery values between 98% and 102%. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are established to determine the method's sensitivity for trace impurities. researchgate.net

| Parameter | Typical Conditions / Acceptance Criteria | Reference |

|---|---|---|

| Column | Inertsil ODS-3V or equivalent C18 (e.g., 150 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase A | Aqueous buffer (e.g., 4.5 pH perchloric acid or phosphate (B84403) buffer) | researchgate.net |

| Mobile Phase B | Acetonitrile or Methanol | researchgate.net |

| Elution Mode | Gradient | researchgate.net |

| Flow Rate | 1.0 mL/min | |

| Column Temperature | 35 °C | researchgate.net |

| Detection | UV at ~280-305 nm | researchgate.net |

| Linearity (R²) | > 0.999 | |

| Accuracy (% Recovery) | 98.0% - 102.0% | nih.gov |

| Precision (% RSD) | < 2.0% | researchgate.net |

Hyphenated Techniques (e.g., LC-MS, UPLC-MS/MS) for Impurity Profiling and Metabolite Identification

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are powerful tools for identifying and characterizing trace-level impurities and metabolites. nih.gov The coupling of LC with MS provides separation and mass information simultaneously, which is crucial for analyzing complex mixtures. americanpharmaceuticalreview.comrsc.org

For impurity profiling, LC-MS can detect and provide molecular weights for process-related impurities (e.g., unreacted starting materials, by-products) and degradation products. americanpharmaceuticalreview.comnih.gov High-resolution mass spectrometry (HRMS) can further provide elemental compositions, aiding in the structural elucidation of unknown compounds. americanpharmaceuticalreview.com

In metabolite identification studies, LC-MS/MS is indispensable. nih.govresearchgate.net After administration, a drug like this compound can undergo various metabolic transformations (e.g., oxidation, N-dealkylation, glucuronidation). A common strategy involves comparing the full-scan MS data of control and test samples to find potential metabolites. nih.gov Subsequently, MS/MS experiments are performed on the parent drug and the suspected metabolites. The fragmentation pattern of the parent drug serves as a reference, and the mass shifts in the fragment ions of the metabolites help to pinpoint the site of metabolic modification. nih.gov

| Compound Type | Potential Structure | Mass Shift from Parent (m/z 162.08) | Notes |

|---|---|---|---|

| Impurity | 2,5-Dimethylbenzimidazole | -16 (O vs CH₄) | Potential synthetic impurity. |

| Impurity | 5-Methoxybenzimidazole | -14 (loss of CH₂) | Potential synthetic impurity. nih.gov |

| Degradation | N-Oxide derivative | +16 | Potential oxidative degradation product. |

| Metabolite | Hydroxylation on benzene (B151609) ring | +16 | Phase I metabolic reaction. |

| Metabolite | O-Demethylation (to form 5-hydroxy) | -14 | Phase I metabolic reaction. |

| Metabolite | Glucuronide conjugate | +176 | Phase II metabolic reaction. |

Purity Assessment and Quality Control Research

A comprehensive quality control (QC) strategy for this compound integrates spectroscopic and chromatographic techniques to ensure its identity, strength, and purity. Research in this area focuses on developing and validating analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from any significant impurities. dtic.mil

The QC process begins with spectroscopic analysis (FT-IR, NMR) to confirm the identity and structural integrity of the bulk compound. This is followed by chromatographic purity assessment, primarily using a validated stability-indicating HPLC method. nih.govresearchgate.net This method must be able to resolve the main component from all known impurities and degradation products that could form under storage or stress conditions (e.g., exposure to acid, base, light, heat, or oxidation).

For impurities that cannot be identified by comparison with known reference standards, LC-MS/MS techniques are employed for structural elucidation. americanpharmaceuticalreview.com Establishing strict limits for impurities is a critical aspect of quality control, as even small amounts of certain impurities can affect the safety and efficacy of a final pharmaceutical product. uu.nl Purification techniques like vacuum sublimation are sometimes investigated to obtain hyper-pure benzimidazoles for use as reference standards. dtic.mil The combination of these advanced analytical methods provides a robust framework for the complete quality assessment of this compound.

Emerging Research Avenues and Future Perspectives in 2 Methyl 5 Methoxybenzimidazole Research

Strategic Design of Novel Benzimidazole-Derived Therapeutic Candidates

The development of new therapeutic agents based on the benzimidazole (B57391) structure, which forms compounds like 2-Methyl-5-methoxybenzimidazole, is a primary focus of contemporary drug discovery. researchgate.net The goal is to enhance efficacy, improve selectivity for specific biological targets, and reduce off-target effects. ijpsjournal.comnih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific structural modifications influence biological activity. nih.govbiotech-asia.org

Key strategies in the design of novel benzimidazole derivatives include:

Hybrid Molecule Synthesis : This approach involves combining the benzimidazole scaffold with other pharmacophores to create hybrid compounds. biotech-asia.org This can lead to multi-target inhibitors that act on several cellular pathways simultaneously, potentially overcoming drug resistance. nih.govresearchgate.netnih.gov For instance, benzimidazole-triazole hybrids have been designed as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II. nih.govresearchgate.netnih.gov

Prodrug Development : To overcome issues like poor water solubility and low bioavailability, researchers are designing prodrugs. biotech-asia.org These are inactive compounds that are metabolically converted into the active benzimidazole drug within the body, improving pharmacokinetic profiles. biotech-asia.org

Computational and AI-Driven Design : The use of artificial intelligence (AI), machine learning, and computational methods like molecular docking is accelerating the discovery of new benzimidazole derivatives. ijpsjournal.combiotech-asia.org These tools can predict the anticancer potential of novel compounds, simulate their interactions with biological targets, and aid in the de novo design of more potent and selective therapeutics. biotech-asia.org

| Design Strategy | Description | Therapeutic Goal | Key Findings/Examples |

| Hybridization | Combining the benzimidazole core with other active chemical moieties (e.g., triazole, quinoline). biotech-asia.orgnih.gov | To create multi-target agents, enhance potency, and overcome drug resistance. nih.gov | Benzimidazole-triazole hybrids show potent inhibition of EGFR, VEGFR-2, and Topo II. nih.govnih.gov |

| Prodrug Formulation | Chemical modification of the active benzimidazole drug into an inactive precursor. biotech-asia.org | To improve solubility, absorption, and overall bioavailability. biotech-asia.org | Ester and phosphate (B84403) derivatives have shown better pharmacokinetic properties. biotech-asia.org |

| Structure-Activity Relationship (SAR) | Systematic modification of the benzimidazole scaffold to understand the effect on biological activity. nih.gov | To optimize efficacy, selectivity, and reduce toxicity. nih.gov | Modifications at the C-2 and C-5 positions are often critical for pharmacological activity. gsconlinepress.com |

| AI and Computational Screening | Using machine learning and molecular modeling to predict activity and design new molecules. ijpsjournal.combiotech-asia.org | To accelerate the identification of highly effective analogues and design novel compounds. biotech-asia.org | Computational methods are crucial for simulating drug-target interactions and predicting efficacy. biotech-asia.org |

Applications in Personalized Medicine and Advanced Drug Delivery Systems

The future of benzimidazole-based therapeutics is increasingly tied to personalized medicine, an approach that tailors treatment to the individual characteristics of a patient. researchgate.netnih.govbiomedpharmajournal.org This involves using biomarkers to identify patients most likely to respond to a specific benzimidazole derivative, thereby maximizing efficacy and minimizing adverse effects. nih.govbiomedpharmajournal.orgnih.gov

A significant hurdle in the clinical application of many benzimidazoles, including derivatives like Fenbendazole (B1672488) and Mebendazole (B1676124), is their poor aqueous solubility and low bioavailability. gsconlinepress.comiiarjournals.orgnih.gov Advanced drug delivery systems (DDS) offer a solution by encapsulating the drug in nanocarriers, which can improve its pharmacokinetic properties and enable targeted delivery to tumor tissues. ijpsjournal.comgsconlinepress.com

Several types of nanoparticle-based DDS are being explored for benzimidazole delivery:

Polymeric Nanoparticles : These systems allow for the controlled and sustained release of the encapsulated drug. biotech-asia.org

Liposomes : These lipid-based vesicles can enhance the solubility and bioavailability of benzimidazole compounds. biotech-asia.org

Nanoemulsions : These formulations are designed to improve the solubilization of poorly water-soluble drugs for intravenous administration. researchgate.net

Solid Lipid Nanoparticles (SLNs) : These carriers are biocompatible and can improve the oral bioavailability of benzimidazoles. gsconlinepress.com

| Delivery System | Advantages | Example Application |

| Polymeric Nanoparticles | Controlled and sustained drug release. biotech-asia.org | Albendazole-loaded PLGA nanoparticles. biotech-asia.org |

| Liposomes | Improved solubility and bioavailability. biotech-asia.org | Liposomal Mebendazole. biotech-asia.org |

| Dendrimers | Precise drug targeting with minimal toxicity. biotech-asia.org | Polyamidoamine (PAMAM) dendrimer-encapsulated benzimidazole. biotech-asia.org |

| Nanoemulsions | High solubilization capacity for intravenous delivery. researchgate.net | Nanoemulsions for a potent antitumor benzimidazole derivative. researchgate.net |

| Solid Lipid Nanoparticles (SLNs) | Enhanced oral bioavailability, biocompatible. gsconlinepress.com | Used to improve the solubility and delivery of various benzimidazoles. gsconlinepress.com |

Exploration of Natural Sources and New Chemical Discovery Strategies

While many benzimidazole derivatives are synthesized in the laboratory, nature remains a vital source of chemical diversity and inspiration. ijpsjournal.com Research is ongoing to investigate natural products for novel benzimidazole structures with unique biological activities. ijpsjournal.com The benzimidazole core itself is found in nature as part of the structure of vitamin B12.

In addition to exploring natural sources, new chemical discovery strategies are revolutionizing the field. These include:

High-Throughput Screening (HTS) : HTS allows for the rapid testing of large libraries of chemical compounds to identify promising benzimidazole derivatives. researchgate.net

Green Chemistry Methodologies : Modern synthetic approaches focus on environmentally friendly practices, such as microwave-assisted synthesis, to produce benzimidazole derivatives with high yields and purity. ijpsjournal.comresearchgate.net

Novel Synthetic Pathways : A groundbreaking recent development is a method for the direct carbon-to-nitrogen atom swap, which allows for the streamlined conversion of common indole frameworks into valuable benzimidazole structures. bioengineer.org This innovation bypasses lengthy and harsh traditional synthetic routes, promising to accelerate drug discovery. bioengineer.org

Addressing Challenges in Benzimidazole-Based Therapeutics (e.g., Pharmacokinetic Limitations, Toxicity Concerns)

Despite their therapeutic promise, benzimidazole-based drugs face several challenges that can limit their clinical utility. biotech-asia.orggsconlinepress.com Key among these are pharmacokinetic limitations and toxicity concerns. researchgate.net

Pharmacokinetic Limitations:

Poor Solubility and Bioavailability : Most benzimidazole derivatives have low water solubility, which leads to poor absorption from the gastrointestinal tract and low oral bioavailability. biotech-asia.orggsconlinepress.comiiarjournals.orgnih.govresearchgate.net

First-Pass Metabolism : These compounds are often subject to extensive first-pass metabolism in the liver, where they are converted into active or inactive metabolites, affecting their concentration in the bloodstream. ibmc.msk.ru

Rapid Clearance : Some derivatives are quickly cleared from the body, requiring frequent administration. biotech-asia.org

Toxicity Concerns: While generally considered to have minimal toxicity, some benzimidazole derivatives have been associated with adverse effects, which is a key consideration in the design of new therapeutic agents. nih.govnih.gov Research has identified potential for:

Hematological Toxicity : Reports have linked some benzimidazoles to bone marrow failure and a significant decrease in white blood cells (leukopenia). nih.gov

Hepatic Disorders : Serious liver-related adverse events have been noted, as the drug's metabolites are primarily eliminated via the biliary route. nih.gov

Researchers are actively working to mitigate these challenges through strategies like prodrug design and the use of nanocarrier-based drug delivery systems, as mentioned previously, to improve safety profiles and enhance therapeutic efficacy. biotech-asia.orggsconlinepress.com

| Challenge | Description | Research Approach to Address |

| Poor Aqueous Solubility | Limits absorption and bioavailability, making oral administration difficult. biotech-asia.orgiiarjournals.org | Nanoparticle encapsulation (liposomes, nanoemulsions), prodrug design, salt formation. biotech-asia.orggsconlinepress.com |

| Low Bioavailability | Insufficient concentration of the drug reaches systemic circulation to be effective. gsconlinepress.comnih.gov | Advanced drug delivery systems, inclusion complexes with cyclodextrins. gsconlinepress.com |

| Rapid Metabolism/Clearance | The drug is quickly broken down and removed from the body, reducing its therapeutic window. biotech-asia.orgibmc.msk.ru | Controlled-release nanoparticle formulations, structural modifications to reduce metabolic breakdown. biotech-asia.org |

| Toxicity | Potential for off-target effects leading to issues like liver and bone marrow toxicity. nih.gov | Designing more selective compounds, targeted drug delivery to minimize exposure of healthy tissues. biotech-asia.org |

Integration of Multi-Omics Data in Target Identification and Mechanism Elucidation

A transformative approach in modern drug discovery is the integration of multi-omics data to better understand how drugs work. mdpi.com This involves combining large-scale data from genomics (DNA), transcriptomics (RNA), and proteomics (proteins) to identify the specific molecular targets of benzimidazole derivatives and to elucidate their mechanisms of action. mdpi.comnih.gov

By analyzing how a compound like this compound affects gene expression, protein levels, and cellular pathways on a global scale, researchers can:

Identify Novel Drug Targets : Multi-omics can reveal previously unknown proteins or pathways that are modulated by a benzimidazole compound, opening up new therapeutic possibilities. mdpi.com

Elucidate Mechanisms of Action : This integrated approach provides a comprehensive picture of the cellular response to a drug, clarifying how it achieves its therapeutic effect. nih.gov For instance, analyzing changes in the proteome after treatment can confirm if a drug is inhibiting its intended target, such as specific kinases or tubulin polymerization. biotech-asia.org

Discover Biomarkers for Personalized Medicine : By correlating omics data from patients with their response to treatment, scientists can identify genetic or protein biomarkers that predict who will benefit most from a particular benzimidazole drug. mdpi.com

This data-rich approach moves beyond single-target analysis, offering a holistic view of a drug's impact and paving the way for the rational design of next-generation, highly specific benzimidazole-based therapies. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |